

# Investigational Studies on MB-07803: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | MB-07803 |           |  |  |  |
| Cat. No.:            | B1676234 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

MB-07803 is a second-generation, orally available prodrug developed by Metabasis Therapeutics for the treatment of type 2 diabetes. It is a selective, non-competitive inhibitor of the hepatic enzyme fructose-1,6-bisphosphatase (FBPase), a key regulator of gluconeogenesis.[1][2][3] By inhibiting FBPase, MB-07803 was designed to reduce excessive endogenous glucose production, a major contributor to hyperglycemia in patients with type 2 diabetes.[4][5] This document provides a comprehensive overview of the available data from investigational studies on MB-07803.

#### **Core Mechanism of Action**

**MB-07803**'s therapeutic rationale is centered on the inhibition of FBPase, a critical enzyme in the gluconeogenesis pathway. Gluconeogenesis is the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates, primarily in the liver. In individuals with type 2 diabetes, this pathway is often overactive, leading to elevated fasting and postprandial blood glucose levels.

**MB-07803** is a prodrug that is converted to its active form, MB07729, which then allosterically inhibits FBPase. This inhibition is designed to be independent of insulin levels, offering a complementary mechanism to other antidiabetic agents. The active metabolite, MB07729, has a reported EC50 of 140 nM for FBPase.[5]



#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of action of MB-07803 in inhibiting hepatic gluconeogenesis.

## **Preclinical and Clinical Investigational Data**

**MB-07803** progressed through Phase I and Phase II clinical trials. The development aimed to improve upon a first-generation FBPase inhibitor, MB06322 (CS-917), which was associated with an increased risk of lactic acidosis, particularly when combined with metformin.

## **Quantitative Data Summary**

The following tables summarize the available quantitative data from clinical trials of **MB-07803**. It is important to note that detailed data from these studies have not been extensively published in peer-reviewed literature, and the information is primarily derived from company press releases and presentations.

Table 1: Phase 2a Clinical Trial - Once-Daily Dosing (28 Days)



| Parameter                                           | Placebo                                              | 10 mg                                                | 50 mg                                                | 100 mg                                               | 200 mg                                            |
|-----------------------------------------------------|------------------------------------------------------|------------------------------------------------------|------------------------------------------------------|------------------------------------------------------|---------------------------------------------------|
| Number of Patients                                  | Not Reported                                         | Not Reported                                         | Not Reported                                         | Not Reported                                         | Not Reported                                      |
| Baseline Fasting Plasma Glucose (FPG), mean (mg/dL) | 187 (overall<br>study<br>population)                 | 187 (overall<br>study<br>population)                 | 187 (overall<br>study<br>population)                 | 187 (overall<br>study<br>population)                 | 187 (overall<br>study<br>population)              |
| Baseline<br>HbA1c, mean<br>(%)                      | 8.2 (overall study population)                       | 8.2 (overall study population)                    |
| Change in FPG from Baseline at Day 28               | Not Reported                                         | Not Reported                                         | Not Reported                                         | Not Reported                                         | Statistically Significant Reduction (p=0.0177)[4] |
| Adverse<br>Events                                   | Similar to placebo                                   | Similar to placebo                                   | Similar to placebo                                   | Similar to placebo                                   | Similar to placebo[4]                             |
| Incidence of<br>Hyperlactice<br>mia                 | No patients<br>experienced<br>hyperlacticem<br>ia[4] | No patients<br>experienced<br>hyperlacticem<br>ia[4] | No patients<br>experienced<br>hyperlacticem<br>ia[4] | No patients<br>experienced<br>hyperlacticem<br>ia[4] | No patients experienced hyperlacticem ia[4]       |

Table 2: Clinical Trial in Poorly Controlled Type 2 Diabetes - Twice-Daily Dosing (14 Days)



| Parameter                                      | Placebo      | 50 mg BID                                 | 200 mg BID                                | 400 mg BID                          |
|------------------------------------------------|--------------|-------------------------------------------|-------------------------------------------|-------------------------------------|
| Change in 24-<br>hour Weighted<br>Mean Glucose | Not Reported | Statistically<br>Significant<br>Reduction | Statistically<br>Significant<br>Reduction | Statistically Significant Reduction |
| Change in Fasting Plasma Glucose (FPG)         | Not Reported | Not Statistically<br>Significant          | Statistically Significant Reduction       | Statistically Significant Reduction |
| Safety and<br>Tolerability                     | Not Reported | Well tolerated                            | Well tolerated                            | Tolerability issues reported        |

# **Experimental Protocols**

Detailed experimental protocols for the **MB-07803** clinical trials are not publicly available. However, based on press releases and clinical trial registry information, the general design of the key Phase 2a study can be outlined.

#### Phase 2a "Proof-of-Concept" Study (Once-Daily Dosing)

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Study Duration: 28 days.
- Patient Population: Approximately 105 patients with type 2 diabetes.
- Inclusion Criteria (General): Patients with a mean baseline fasting plasma glucose of 187 mg/dL and a mean baseline HbA1c of 8.2%.
- Intervention: Patients received either placebo or MB-07803 at oral doses of 10, 50, 100, or 200 mg once daily.
- Primary Efficacy Endpoint: Change in fasting plasma glucose (FPG) from baseline at day 28.
- Safety Assessments: Monitoring of adverse events, including fasting lactate levels.

#### **Experimental Workflow Diagram**



Caption: Generalized workflow for the Phase 2a clinical trial of MB-07803.

### **Summary and Conclusion**

**MB-07803** was a promising investigational drug for type 2 diabetes that targeted a key pathway of glucose overproduction. Clinical studies suggested that it could effectively lower fasting plasma glucose at a once-daily dose of 200 mg and reduce 24-hour mean glucose levels with twice-daily dosing. The drug appeared to be safe and well-tolerated at the doses tested in the Phase 2a trial, with no reported incidents of hyperlacticemia.

Despite these encouraging early results, the development of MB-07803 did not proceed to later stages, and as a result, a comprehensive dataset from large-scale, long-term studies is not available in the public domain. The information presented here is a synthesis of the publicly disclosed data and provides a technical overview of the investigational work conducted on this FBPase inhibitor. Further research into FBPase inhibition as a therapeutic strategy for metabolic diseases may build upon the insights gained from the MB-07803 program.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The diabetic Zucker fatty rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired Fasting Plasma Glucose and Type 2 Diabetes Are Related to the Risk of Out-of-Hospital Sudden Cardiac Death and All-Cause Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetes in Zucker diabetic fatty rat PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigational Studies on MB-07803: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676234#investigational-studies-on-mb-07803]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com